molecular formula C15H12N2 B12596217 Quinoline, 4-methyl-2-(3-pyridinyl)- CAS No. 609354-46-3

Quinoline, 4-methyl-2-(3-pyridinyl)-

Cat. No.: B12596217
CAS No.: 609354-46-3
M. Wt: 220.27 g/mol
InChI Key: UNRNPTIRCDAFFX-UHFFFAOYSA-N
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Description

Quinoline, 4-methyl-2-(3-pyridinyl)- is a heterocyclic aromatic organic compound that combines the structural features of quinoline and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3-pyridinyl)quinoline can be achieved through various methods. One common approach involves the modified Kametani reaction protocol. This method typically includes the condensation of appropriate starting materials under specific conditions to form the desired quinoline derivative . For instance, the reaction of 2-aminobenzophenone with 3-pyridinecarboxaldehyde in the presence of a catalyst can yield 4-methyl-2-(3-pyridinyl)quinoline .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3-pyridinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which can have different biological activities .

Scientific Research Applications

4-methyl-2-(3-pyridinyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-pyridinyl)quinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell cycle arrest and apoptosis. The compound’s ability to selectively target cancer cells makes it a valuable candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(2-pyridinyl)quinoline
  • 4-methyl-2-(4-pyridinyl)quinoline

Comparison

Compared to its analogs, 4-methyl-2-(3-pyridinyl)quinoline exhibits unique biological activities, particularly its selective cytotoxicity against certain cancer cell lines. This selectivity is attributed to its specific molecular interactions and the structural arrangement of the quinoline and pyridine rings .

Properties

CAS No.

609354-46-3

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-methyl-2-pyridin-3-ylquinoline

InChI

InChI=1S/C15H12N2/c1-11-9-15(12-5-4-8-16-10-12)17-14-7-3-2-6-13(11)14/h2-10H,1H3

InChI Key

UNRNPTIRCDAFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CN=CC=C3

Origin of Product

United States

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